2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether
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Overview
Description
2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the additional phenyl and methyl groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar framework but different substituents.
Uniqueness
2-[7-(2,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether is unique due to its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N5O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
10-(2,4-dimethylphenyl)-4-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O/c1-14-10-11-19(15(2)12-14)29-17(4)16(3)21-23(29)25-13-28-24(21)26-22(27-28)18-8-6-7-9-20(18)30-5/h6-13H,1-5H3 |
InChI Key |
USGZNMLJNSBNTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5OC)C)C)C |
Origin of Product |
United States |
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